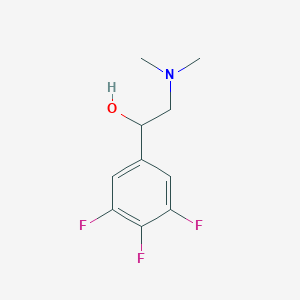

2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol

Description

2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol is a fluorinated ethanol derivative featuring a dimethylamino group and a symmetrically substituted 3,4,5-trifluorophenyl ring.

Properties

IUPAC Name |

2-(dimethylamino)-1-(3,4,5-trifluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMPOWXQAVOYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC(=C(C(=C1)F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Nucleophilic Substitution: Reacting a suitable trifluorophenyl halide with 2-(dimethylamino)ethanol under basic conditions.

Reduction: Reducing a trifluorophenyl ketone or aldehyde in the presence of a reducing agent such as sodium borohydride, followed by subsequent reaction with 2-(dimethylamino)ethanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the trifluorophenyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are often employed.

Major Products Formed:

Oxidation Products: Trifluorophenyl aldehyde or ketone derivatives.

Reduction Products: Trifluorophenyl amine or alcohol derivatives.

Substitution Products: Various functionalized trifluorophenyl compounds.

Scientific Research Applications

2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Interacts with enzymes and receptors involved in biological processes.

Pathways: Modulates signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogues Identified

The following structurally related compounds are compared (Table 1):

Table 1: Comparative Analysis of Structural Analogues

Detailed Analysis of Structural and Functional Differences

Fluorination Patterns

- Target Compound : The 3,4,5-trifluorophenyl group provides a symmetrical substitution pattern, maximizing electron-withdrawing effects and steric bulk. This contrasts with asymmetrical analogs like 2,5-difluorophenyl () or 2,3,4-trifluorophenyl (), where positional differences alter electronic distribution and binding affinity .

- Trifluoromethyl vs. Trifluorophenyl : The ketone derivative in uses a trifluoromethyl group, which is smaller and more electronegative than the trifluorophenyl ring, likely affecting reactivity and target selectivity .

Amino Group Variations

Functional Group Impact

- Ethanol vs. Ketone: The ethanol group in the target compound and supports hydrogen bonding, whereas the ketone in may participate in nucleophilic reactions, limiting stability in biological systems .

- Piperidinyl Core: The piperidine-based analog () shares the dimethylamino motif but incorporates a rigid heterocycle, demonstrating scaffold versatility while retaining fluorophenyl pharmacophores for analgesia .

Biological Activity

2-(Dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol, also known by its IUPAC name, is a compound with significant potential in medicinal chemistry due to its unique structural attributes and biological activities. This article reviews its biological activity based on diverse research findings, synthesizing data from various studies to provide a comprehensive understanding of its effects.

- Molecular Formula : C10H12F3NO

- Molecular Weight : 219.2 g/mol

- CAS Number : 1852848-11-3

- Purity : Typically ≥ 95% .

The compound's biological activity is largely attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with receptors and enzymes involved in critical physiological processes. The trifluorophenyl group may enhance lipophilicity and receptor binding affinity, while the dimethylamino group could influence the compound's pharmacokinetics and dynamics.

Antimicrobial Activity

Research indicates that compounds similar to 2-(dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of metabolic pathways .

Enzyme Inhibition

Inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR) have been observed in related compounds. DHFR inhibitors are crucial in the treatment of certain cancers and bacterial infections. The presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory potency against DHFR by stabilizing the transition state during enzymatic reactions .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of dimethylamino compounds reported promising results in terms of biological activity against specific pathogens. The synthesized compounds were tested for their ability to inhibit bacterial growth, showing significant activity against both Gram-positive and Gram-negative bacteria .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of fluorinated compounds revealed that modifications at the phenyl ring significantly affect biological activity. Compounds with multiple fluorine substitutions exhibited increased potency as enzyme inhibitors compared to their mono-substituted analogs . This supports the hypothesis that 2-(dimethylamino)-1-(3,4,5-trifluorophenyl)ethan-1-ol could be optimized for enhanced biological efficacy.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.